
Sodium nonyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium nonyl phthalate is a chemical compound belonging to the class of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium nonyl phthalate typically involves the esterification of phthalic anhydride with nonyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds in two stages: the formation of monoester followed by the formation of diester. The reaction conditions include maintaining an optimal temperature and pH to ensure maximum yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium nonyl phthalate undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form phthalic acid and other by-products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and other reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the nonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phthalic acid and nonyl alcohol.
Reduction: Nonyl alcohol and other reduced derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium nonyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flexible polyvinyl chloride (PVC) plastics, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of sodium nonyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. This compound binds to nuclear receptors, altering gene expression and disrupting normal cellular functions. This can lead to various health effects, including reproductive and developmental toxicity.
Vergleich Mit ähnlichen Verbindungen
Diisononyl phthalate: Another widely used plasticizer with similar applications but different molecular structure.
Di(2-ethylhexyl) phthalate: Known for its use in medical devices and flexible plastics.
Dibutyl phthalate: Commonly used in adhesives and personal care products.
Uniqueness of Sodium Nonyl Phthalate: this compound is unique due to its specific nonyl group, which imparts distinct physical and chemical properties. Its ability to act as an effective plasticizer while maintaining stability and low volatility makes it valuable in various industrial applications.
Eigenschaften
CAS-Nummer |
94108-00-6 |
|---|---|
Molekularformel |
C17H23NaO4 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
sodium;2-nonoxycarbonylbenzoate |
InChI |
InChI=1S/C17H24O4.Na/c1-2-3-4-5-6-7-10-13-21-17(20)15-12-9-8-11-14(15)16(18)19;/h8-9,11-12H,2-7,10,13H2,1H3,(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
JHDVLLBHVWBRDZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


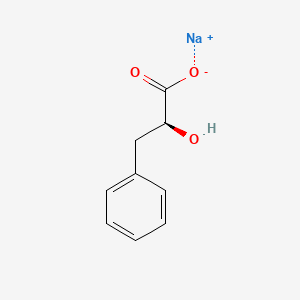

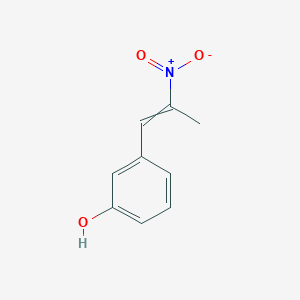
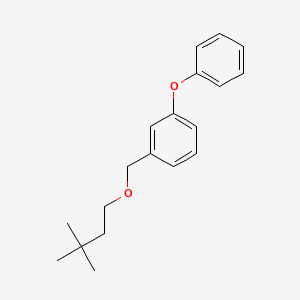

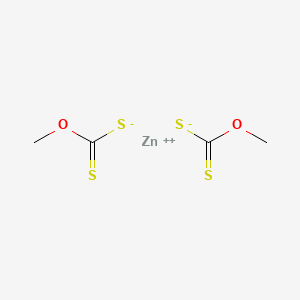
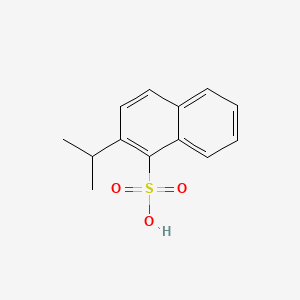


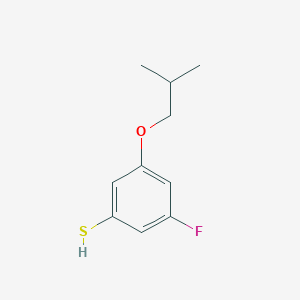

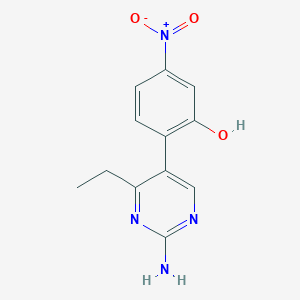

![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)
